molecular formula C10H13N3 B038345 2,3-Dihydro-1,4-ethanoquinoxalin-6-amine CAS No. 120287-67-4

2,3-Dihydro-1,4-ethanoquinoxalin-6-amine

Katalognummer: B038345
CAS-Nummer: 120287-67-4
Molekulargewicht: 175.23 g/mol
InChI-Schlüssel: RDIFVUVAXRBCIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Dihydro-1,4-ethanoquinoxalin-6-amine is a nitrogen-containing heterocyclic compound. It is part of the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound has garnered interest due to its potential therapeutic properties and its role as a building block in the synthesis of various pharmacologically active molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1,4-ethanoquinoxalin-6-amine typically involves the reaction of anthranilamide with substituted aldehydes or ketones in the presence of a suitable solvent such as 2,2,2-trifluoroethanol under reflux conditions . This method yields 2-substituted-2,3-dihydro-4(1H)-quinazolinones, which can be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Dihydro-1,4-ethanoquinoxalin-6-amine undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may yield fully saturated quinoxaline derivatives.

Wirkmechanismus

The mechanism of action of 2,3-Dihydro-1,4-ethanoquinoxalin-6-amine involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or receptor antagonist, modulating the activity of enzymes or receptors involved in various biological processes . The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound.

Vergleich Mit ähnlichen Verbindungen

2,3-Dihydro-1,4-ethanoquinoxalin-6-amine can be compared with other similar compounds in the quinoxaline family, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications.

Biologische Aktivität

2,3-Dihydro-1,4-ethanoquinoxalin-6-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antibacterial, antifungal, anticancer, and other pharmacological effects. Additionally, we will present relevant data tables and case studies to illustrate its potential applications.

The compound possesses a unique structure characterized by a quinoxaline core, which is known for its ability to interact with various biological targets. Its chemical reactivity is influenced by the presence of amine and ethanoquinoxaline functional groups, making it amenable to various synthetic modifications that can enhance its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) values for various strains are summarized in Table 1.

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These results suggest that the compound is particularly effective against certain Gram-positive bacteria and fungi, which is consistent with the general trend observed for quinoxaline derivatives .

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Case Study: Breast Cancer Cell Line
A study involving the MCF-7 breast cancer cell line showed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of exposure. Flow cytometry analysis revealed an increase in apoptotic cells following treatment .

Antidiabetic Activity

Emerging evidence suggests that the compound may also possess antidiabetic properties. It has been shown to inhibit α-glucosidase activity, which is critical for carbohydrate metabolism.

Compound α-Glucosidase Inhibition (%)
This compound70
Acarbose (standard)85

This inhibition profile indicates that the compound could be a potential candidate for managing postprandial hyperglycemia in diabetic patients .

The biological activities of this compound are attributed to its ability to interact with specific enzymes and receptors within microbial and human cells. For instance, its antimicrobial action may involve disruption of cell membrane integrity or interference with metabolic pathways critical for microbial survival.

Eigenschaften

IUPAC Name

1,8-diazatricyclo[6.2.2.02,7]dodeca-2(7),3,5-trien-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c11-8-1-2-9-10(7-8)13-5-3-12(9)4-6-13/h1-2,7H,3-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDIFVUVAXRBCIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCN1C3=C2C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20343461
Record name 2,3-Dihydro-1,4-ethanoquinoxalin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120287-67-4
Record name 2,3-Dihydro-1,4-ethanoquinoxalin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.